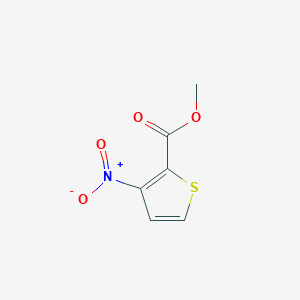

Methyl 3-nitrothiophene-2-carboxylate

Overview

Description

“Methyl 3-nitrothiophene-2-carboxylate” is a chemical compound that incorporates a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “Methyl 3-nitrothiophene-2-carboxylate”, has been highlighted in recent literature . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical and significant synthetic methods to thiophene derivatives . Another method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives .Molecular Structure Analysis

The molecular structure of “Methyl 3-nitrothiophene-2-carboxylate” is C6H5NO4S . The compound crystallizes in the monoclinic crystal system P21/c space group . The molecules in the symmetric unit are crystallographically different and further linked through the N–H⋯O and N–H⋯N hydrogen bond interactions along with weak C–H⋯S and C–H⋯Cg interactions .Chemical Reactions Analysis

The nitration of methyl-3-hydroxythiophene-2-carboxylate furnishes two products . The lower melting of which was previously thought to be the 4- (3) and the other the 5-isomer (2); these assignments have been reversed on the basis of carbon-13 NMR .Scientific Research Applications

Organic Synthesis

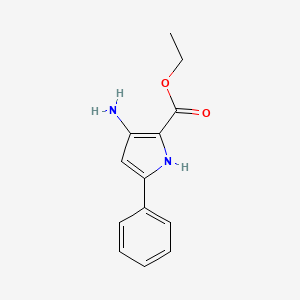

Methyl-3-aminothiophene-2-carboxylate (matc) is a key intermediate in organic synthesis . It plays a crucial role in the formation of various complex organic compounds due to its unique chemical structure and reactivity .

Medicine

Matc is significantly important in the pharmaceutical industry. It is used as an intermediate in the production of various drugs, including anti-hypertensives , antitumors , anti-HIV-1 integrase , human cytomegalovirus inhibitors , hepatitis C virus inhibitors , Xa factor inhibitors , antineoplastic PAK4 activase inhibitors , phosphatidylinositol 3-kinase PI3K inhibitors , and antithrombotic activity drugs .

Dyes

Matc is also used in the production of dyes . Its chemical structure allows it to bind with other compounds to create a wide range of colors.

Pesticides

In the agrochemical industry, matc is a key starting material. It provides herbicidal protection through thiafulone or the sulfonylurea herbicide .

Crystallography

Matc crystallizes in the monoclinic crystal system P2 1 /c space group . This property makes it useful in crystallography, a field of study that examines the arrangement of atoms in crystalline solids .

Computational Chemistry

Matc is also used in computational chemistry studies. Researchers use it to better understand the properties of similar compounds. For example, electrostatic potential (ESP) and frontier molecular orbitals (FMO) of matc were calculated and discussed in a study .

Future Directions

Thiophene-based analogs, such as “Methyl 3-nitrothiophene-2-carboxylate”, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future direction in this field could involve further exploration of the biological activities and potential applications of these compounds.

properties

IUPAC Name |

methyl 3-nitrothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4S/c1-11-6(8)5-4(7(9)10)2-3-12-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLFZCCIZTVFBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456559 | |

| Record name | Methyl 3-nitrothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-nitrothiophene-2-carboxylate | |

CAS RN |

75735-44-3 | |

| Record name | Methyl 3-nitrothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

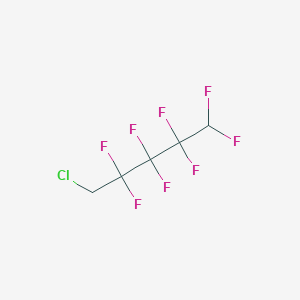

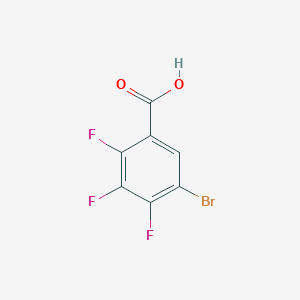

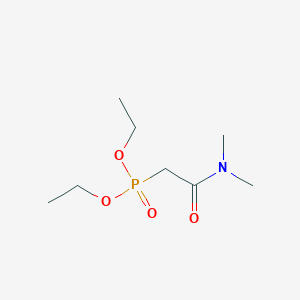

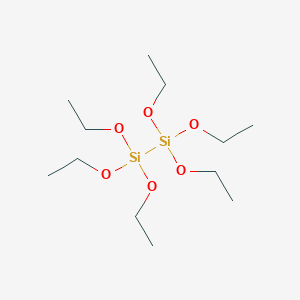

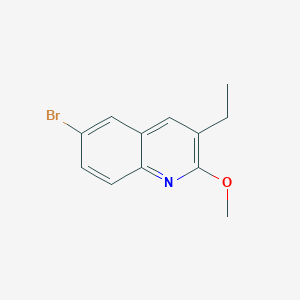

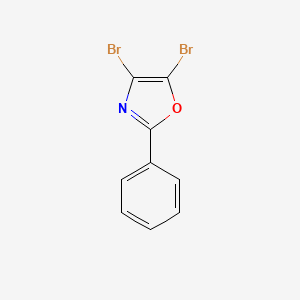

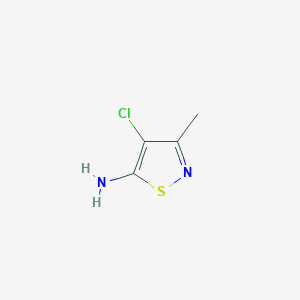

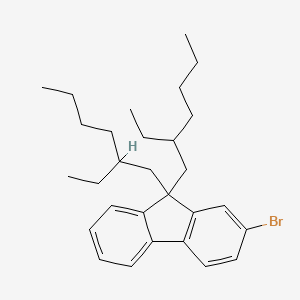

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.